![molecular formula C7H14ClNO2 B2922747 Rel-(2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride CAS No. 123878-70-6](/img/structure/B2922747.png)
Rel-(2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride
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Description
“Rel-(2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride” is a compound that has been studied for its potential antidepressant effects . It is a metabolite of ketamine and does not have the same addiction potential as ketamine . The compound appears to involve the activation of AMPA glutamate receptors rather than the inhibition of NMDA glutamate receptors .
Synthesis Analysis
The synthesis of “this compound” has been described in patents . The synthesis process requires no chromatography purification and affords the compound in eight steps with a 26% overall yield and greater than 97% purity .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the empirical formula C12H14ClNO2 · HCl . The molecular weight of the compound is 276.16 .Physical And Chemical Properties Analysis
The compound is a white to beige powder . It is soluble in water at a concentration of 25 mg/mL . The compound should be stored in a desiccated condition at a temperature of 2-8°C .Mechanism of Action
Target of Action
The primary target of (2R,6R)-6-methylpiperidine-2-carboxylic acid hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is the N-methyl-D-aspartate receptor (NMDAR) . It also interacts with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and the mammalian target of rapamycin .
Mode of Action
(2R,6R)-HNK enhances AMPA receptor-mediated excitatory post-synaptic potentials in the CA1 region of hippocampal slices and decreases intracellular D-serine (a NMDA co-agonist) concentrations .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in long-term potentiation, G13 signaling pathway, integrin signaling pathway, platelet activation, and MAPK signaling pathway . It is also associated with sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways .
Pharmacokinetics
It is known that the compound is administered intragastrically once a day in the morning for 7 days . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
(2R,6R)-HNK has been shown to produce rapid antidepressant effects in preclinical models . It also affects memory performance, leading to explicit memory impairment in novel object recognition independent of sex or age of exposure .
Action Environment
The action, efficacy, and stability of (2R,6R)-HNK can be influenced by various environmental factors. For instance, the frequency or chronicity of treatment can modulate the effects of the compound . More research is needed to fully understand how environmental factors influence the compound’s action.
Safety and Hazards
The compound is classified under GHS07 for safety and hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The compound is regulated under CDSA and is not available from Sigma-Aldrich Canada .
properties
IUPAC Name |
(2R,6R)-6-methylpiperidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-2-4-6(8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNCJZLBMVNKCG-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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